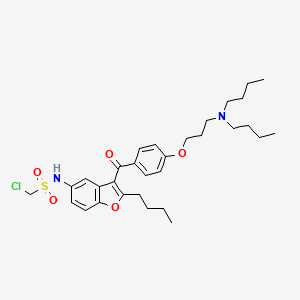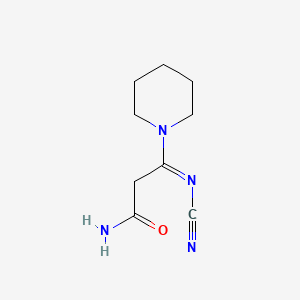
3-Cyanoimino-3-piperidin-1-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-Cyanoimino-3-piperidin-1-ylpropanamide consists of nine carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyanoimino-3-piperidin-1-ylpropanamide include a density of 1.3±0.1 g/cm3, a boiling point of 384.0±44.0 °C at 760 mmHg, and a flash point of 186.0±28.4 °C .科学的研究の応用
Chemical Transformations and Reactivity
3-Cyanoimino-3-piperidin-1-ylpropanamide, as a chemical entity, undergoes various intramolecular transformations, which are crucial for synthesizing complex organic compounds. For instance, studies have demonstrated that cyanoamino and cyanoimino compounds undergo smooth intramolecular transformations, leading to the conservation of the three-membered ring or its opening, resulting in the formation of compounds with potential applications in medicinal chemistry and materials science (Klimova et al., 2009).
Synthesis and Characterization of Ligands
The synthesis and characterization of ligands based on cyanoimino structures have been explored, revealing high-yield syntheses and the development of compounds with potential applications in antimicrobial treatments. For example, high-yield syntheses of N-piperidine-cyanacetamide and its oxime derivatives have been developed, leading to compounds investigated for their antimicrobial and biofilm growth inhibition properties against various human pathogens (Riddles et al., 2014).
Corrosion Inhibition Studies
The application of piperidine derivatives in corrosion inhibition has been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds on metal surfaces, which are crucial for developing more effective corrosion inhibitors in industrial applications (Kaya et al., 2016).
Pharmacological Applications
In pharmacological research, derivatives of piperidinyl compounds, such as 3-cyanoimino-3-piperidin-1-ylpropanamide, are evaluated for their potential therapeutic effects. For example, tolperisone, a closely related compound, has been widely applied in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone and related pains, demonstrating the therapeutic relevance of this chemical class (Tekes, 2014).
Inhibitory Effects on Macrophage Activation
Research into the anti-inflammatory activities of novel piperidine compounds has shown promising results in inhibiting macrophage activation, suggesting potential applications in suppressing graft rejection and treating inflammatory conditions. This is exemplified by studies on compounds like DTCM-glutarimide, which inhibits LPS-induced NO production and demonstrates anti-inflammatory activity in macrophage cell lines and transplanted hearts in mice (Takeiri et al., 2011).
将来の方向性
Piperidine derivatives, such as 3-Cyanoimino-3-piperidin-1-ylpropanamide, play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-cyanoimino-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-12-9(6-8(11)14)13-4-2-1-3-5-13/h1-6H2,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMZRHICNNTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC#N)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798387-81-1 |
Source


|
| Record name | 3-Cyanoimino-3-(1-piperidyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798387811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CYANOIMINO-3-(1-PIPERIDYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RMV6YK26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




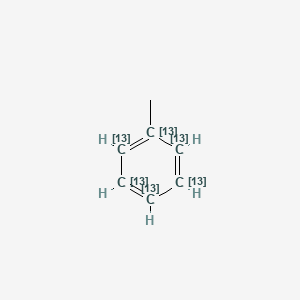
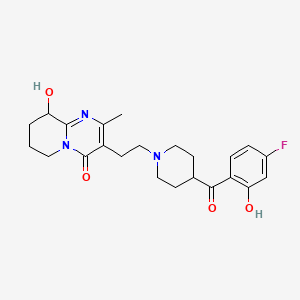
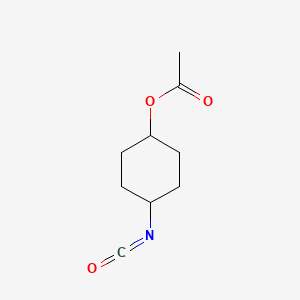


![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
